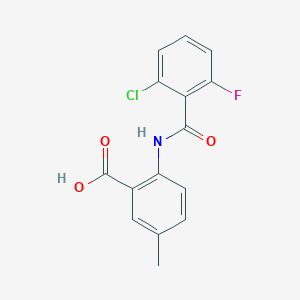

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid

Overview

Description

“2-Chloro-6-fluorobenzamide” is a chemical compound with the molecular formula C7H5ClFNO. Its average mass is 173.572 Da and its monoisotopic mass is 173.004364 Da . It’s a synthetic intermediate in the production of dicloxacillin and flucloxacillin and is also used in the production of pesticides .

Synthesis Analysis

The synthesis of “2-Chloro-6-fluorobenzaldehyde”, a related compound, involves chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride. When the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5 percent, ferric solid superacid is added, water is dripped at a temperature between 100 and 200°C, and heat is preserved for 4±5 hours. Alkali liquor is then added, stirring to ensure that a liquid phase is layered, and reduced pressure distillation or rectification and purification is performed on an organic phase which is obtained after the liquid phase is layered to obtain 2-chloro-6-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorobenzoic acid”, a related compound, has the molecular formula C7H4ClFO2. Its average mass is 174.557 Da and its monoisotopic mass is 173.988388 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-fluorobenzoic acid”, a related compound, include a molecular formula of C7H4ClFO2, an average mass of 174.557 Da, and a monoisotopic mass of 173.988388 Da .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methods : Efficient methods for synthesizing compounds related to 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid, such as 2-chloro-6-methylbenzoic acid, have been developed. These methods involve nucleophilic aromatic substitution and carbonylation, suitable for preparing kilogram quantities (Daniewski et al., 2002).

- Charge Density Analysis : The experimental charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid has been analyzed using high-resolution X-ray diffraction data, providing insights into intermolecular interactions and the extent of polarizability (Hathwar & Row, 2011).

Applications in Organic Synthesis

- Building Blocks for Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in heterocyclic synthesis, leading to various condensed nitrogenous cycles. It demonstrates the potential for creating diverse libraries of heterocycles important in drug discovery (Křupková et al., 2013).

Photodegradation Studies

- Photo-degradation in Pharmaceuticals : Research on the photo-degradation of thiazole-containing compounds, which have structural similarities to 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid, provides insights into the stability of these compounds under light exposure. Understanding such degradation pathways is crucial for pharmaceutical development (Wu et al., 2007).

Environmental Impact Studies

- Detection of Aromatic Metabolites : The use of fluorinated compounds to detect aromatic metabolites from environmental contaminants like m-Cresol shows the potential application of similar fluorine-containing compounds in environmental studies. Such research contributes to understanding the degradation pathways and environmental impact of aromatic compounds (Londry & Fedorak, 1993).

Safety and Hazards

The safety data sheet for “2-Chloro-6-fluorobenzaldehyde”, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-[(2-chloro-6-fluorobenzoyl)amino]-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c1-8-5-6-12(9(7-8)15(20)21)18-14(19)13-10(16)3-2-4-11(13)17/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULRKAYFPGGBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

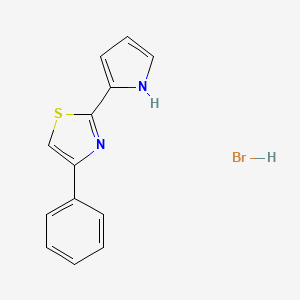

![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)

![COC(OC)c1cc(=O)nc(C)[nH]1](/img/structure/B1462396.png)

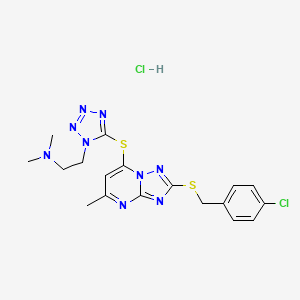

![2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B1462398.png)

![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)